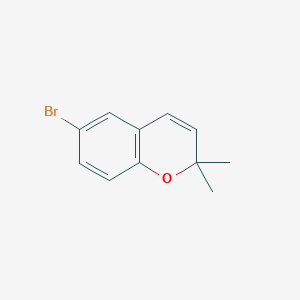

6-溴-2,2-二甲基-2H-色烯

描述

6-Bromo-2,2-dimethyl-2H-chromene is a synthetic chromene derivative that has garnered interest due to its potential applications in pharmaceuticals, particularly as anticancer drugs, and for its biological activities. The compound is part of a broader class of chromenes that are being actively researched for their chemical properties and reactivity, as well as their potential use in various chemical syntheses and biological applications .

Synthesis Analysis

The synthesis of 6-Bromo-2,2-dimethyl-2H-chromene derivatives can be achieved through various methods. One approach involves the cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates using microwave irradiation in dimethylformamide with K2CO3, yielding corresponding chromen-6-ones and their tetrahydro analogues . Another method includes the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in dichloromethane, which leads to the formation of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate . Additionally, palladium-catalyzed intramolecular cyclization has been employed to synthesize related chromene derivatives .

Molecular Structure Analysis

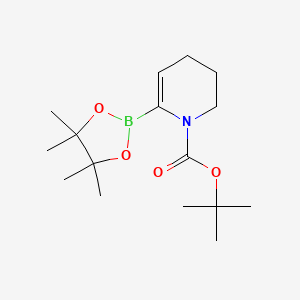

The molecular structure of 6-Bromo-2,2-dimethyl-2H-chromene derivatives has been characterized using various spectroscopic techniques such as IR, 1H, 13C, and 31P NMR. These methods provide detailed information about the molecular framework and the substitution pattern on the chromene core . Theoretical investigations using computational methods such as B3LYP/6-31++g(d,p) and M06/6-31++g(d,p) levels have also been performed to gain further insights into the molecular structure and the reaction mechanisms involved in the synthesis .

Chemical Reactions Analysis

The reactivity of 6-Bromo-2,2-dimethyl-2H-chromene derivatives has been explored in various chemical reactions. For instance, the conversion of bromo compounds to lithio derivatives allows access to a wide range of novel substituted chromenes . Additionally, reactions with tetracyanoethylene and alcohols or ketoximes have been used to synthesize heterocyclic compounds related to the chromene series . The reaction of 2-acylpyrroles with bromochromene derivatives under basic conditions has also been shown to yield unexpected tetracyclic products, indicating complex reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2,2-dimethyl-2H-chromene derivatives, such as their photochromic behavior, have been studied in solution under continuous irradiation. The presence of methoxycarbonyl groups has been found to stabilize the colored forms of these compounds, and the fading rates are generally low compared to standard chromenes. This stabilization is dependent on the solvent used, and the synthesized molecules exhibit strong resistance to photodegradation . The kinetics and thermodynamics of the synthesis reactions have also been investigated, providing activation parameters and insights into the reaction mechanisms .

科学研究应用

抗真菌剂

2,2-二甲基-2H-色烯衍生物,包括“6-溴-2,2-二甲基-2H-色烯”,已被设计并合成作为潜在的抗真菌剂 . 这些化合物在体外对九种植物病原真菌表现出显著的抗真菌活性 . 例如,化合物 4j,一种 2,2-二甲基-2H-色烯衍生物,对镰刀菌、稻瘟病菌、油菜黑斑病菌、苹果腐烂病菌和链格孢菌菌株表现出良好的抗真菌活性 .

植物源性杀菌剂

对 2,2-二甲基-2H-色烯的研究为其未来作为植物源性杀菌剂在农业中的应用提供了理论基础 . 这些化合物对环境友好且有效,使其适合农业使用 .

抗癌剂

2H/4H-色烯,一类包含“6-溴-2,2-二甲基-2H-色烯”的杂环化合物,已被发现具有显着的抗癌活性 . 这些化合物已被用作发现新药候选的重要结构单元 .

抗惊厥剂

2H/4H-色烯化合物也表现出抗惊厥活性 . 这使得它们成为开发新型抗惊厥药物的潜在候选药物 .

抗菌剂

这些化合物已表现出抗菌活性,使其成为开发新型抗菌药物的潜在候选药物 .

抗胆碱酯酶剂

2H/4H-色烯化合物已表现出抗胆碱酯酶活性 . 这表明它们在治疗阿尔茨海默病等疾病中的潜在应用,在这些疾病中,胆碱酯酶抑制剂是常用的药物 .

抗糖尿病剂

2H/4H-色烯化合物也表现出抗糖尿病活性 . 这表明它们在治疗糖尿病中的潜在应用 .

抗结核剂

安全和危害

作用机制

Target of Action

It is known that chromene derivatives, to which this compound belongs, are used as drugs, including anticancer drugs . This suggests that the compound may target cancer cells or related pathways.

Mode of Action

It is known that chromene derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Given its potential anticancer properties, it may affect pathways related to cell proliferation and apoptosis .

Result of Action

Given its potential anticancer properties, it may induce cell death or inhibit cell proliferation in cancer cells .

属性

IUPAC Name |

6-bromo-2,2-dimethylchromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBXFINOQUIMDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472226 | |

| Record name | 6-Bromo-2,2-dimethyl-2H-chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82305-04-2 | |

| Record name | 6-Bromo-2,2-dimethyl-2H-chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1279614.png)